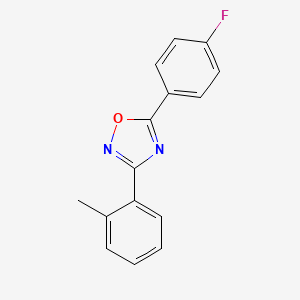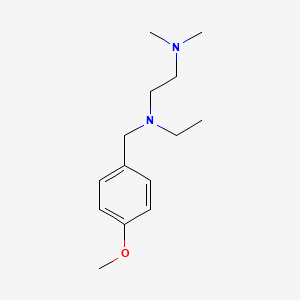![molecular formula C15H14BrN3O3 B5817699 N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5817699.png)
N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the late 1990s and has since been the subject of numerous scientific investigations.
科学的研究の応用
N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide 43-9006 has been studied extensively for its potential therapeutic applications. It has been shown to inhibit several key signaling pathways involved in tumor growth and angiogenesis, making it a promising candidate for the treatment of various types of cancer. In addition, N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide 43-9006 has been investigated for its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.
作用機序
N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide 43-9006 inhibits several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway and the VEGF receptor pathway. By blocking these pathways, N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide 43-9006 can inhibit tumor growth and angiogenesis, leading to the potential for tumor regression.
Biochemical and Physiological Effects
N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit tumor growth and angiogenesis, induce apoptosis in cancer cells, and reduce inflammation in certain disease states. In addition, N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide 43-9006 has been shown to have anti-oxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide 43-9006 is its specificity for certain signaling pathways, which can make it a more effective treatment option for certain types of cancer. However, one limitation of N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide 43-9006 is its potential for toxicity, which may limit its use in certain patient populations.
将来の方向性
Future research on N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide 43-9006 could focus on several areas, including the development of more targeted therapies that can minimize toxicity, the investigation of N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide 43-9006 in combination with other treatments, and the exploration of its potential use in other disease states. In addition, further research could focus on the development of more efficient synthesis methods for N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide 43-9006, which could facilitate its use in clinical settings.
Conclusion
N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide 43-9006 is a promising compound that has been extensively studied for its potential therapeutic applications. Its ability to inhibit key signaling pathways involved in tumor growth and angiogenesis makes it a promising candidate for the treatment of various types of cancer. However, further research is needed to fully understand the potential advantages and limitations of this compound, as well as its potential use in other disease states.
合成法
The synthesis of N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide 43-9006 involves the reaction of 4-bromo-2-methylphenol with ethyl 2-chloroacetate in the presence of a base to form 2-(4-bromo-2-methylphenoxy)acetic acid ethyl ester. This intermediate is then reacted with 3-aminopyridine-2-carboximidamide in the presence of a coupling agent to form the final product, N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide 43-9006.
特性
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3/c1-10-7-12(16)4-5-13(10)21-9-14(20)22-19-15(17)11-3-2-6-18-8-11/h2-8H,9H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKKOUIPJNIYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate](/img/structure/B5817623.png)
![N-(4-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5817640.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide](/img/structure/B5817651.png)

![N-(2,6-difluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5817668.png)
![4-[(diphenylacetyl)amino]benzamide](/img/structure/B5817679.png)



![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5817691.png)
![2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5817694.png)
![5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5817703.png)
![4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5817714.png)